1-Bromo-2-fluoro-4-(methoxymethoxy)benzene
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Overview
Description
1-Bromo-2-fluoro-4-(methoxymethoxy)benzene is an organic compound with the molecular formula C8H8BrFO2 and a molecular weight of 235.05 g/mol . It is a derivative of benzene, featuring bromine, fluorine, and methoxymethoxy substituents. This compound is utilized in various chemical syntheses and research applications due to its unique reactivity and structural properties.
Preparation Methods
The synthesis of 1-Bromo-2-fluoro-4-(methoxymethoxy)benzene typically involves the bromination and fluorination of benzene derivatives. One common method includes the reaction of 1-bromo-2-fluoro-4-hydroxybenzene with methoxymethyl chloride in the presence of a base such as potassium carbonate . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methoxymethyl ether group.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-Bromo-2-fluoro-4-(methoxymethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form carbon-carbon bonds.
Oxidation and Reduction: The methoxymethoxy group can be oxidized to form aldehydes or carboxylic acids, while reduction reactions can convert it to the corresponding alcohol.
Hydrolysis: The methoxymethoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-2-fluoro-4-(methoxymethoxy)benzene is employed in various scientific research fields:
Mechanism of Action
The mechanism of action of 1-Bromo-2-fluoro-4-(methoxymethoxy)benzene in chemical reactions involves the activation of the aromatic ring by the electron-withdrawing bromine and fluorine atoms. This activation facilitates nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. The methoxymethoxy group can undergo hydrolysis or oxidation, leading to the formation of various functional groups that further participate in chemical reactions .
Comparison with Similar Compounds
1-Bromo-2-fluoro-4-(methoxymethoxy)benzene can be compared with other similar compounds, such as:
1-Bromo-4-fluoro-2-methoxymethoxybenzene: This compound has a similar structure but with different positions of the substituents, leading to variations in reactivity and applications.
1-Bromo-2-fluoro-4-methoxybenzene: Lacks the methoxymethoxy group, which affects its chemical properties and reactivity.
1-Bromo-4-fluorobenzene: A simpler compound with only bromine and fluorine substituents, used as a precursor in various organic syntheses.
The uniqueness of this compound lies in its combination of substituents, which provides a balance of reactivity and stability, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
1-bromo-2-fluoro-4-(methoxymethoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO2/c1-11-5-12-6-2-3-7(9)8(10)4-6/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLJDMCLZGFGJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC(=C(C=C1)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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